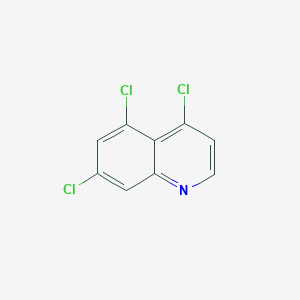

4,5,7-Trichloroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5,7-trichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-5-3-7(12)9-6(11)1-2-13-8(9)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFMSYKATMDLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=C(C2=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346863 | |

| Record name | 4,5,7-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23834-01-7 | |

| Record name | 4,5,7-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23834-01-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Quinoline Scaffold and the Unique Potential of 4,5,7-Trichloroquinoline

An In-Depth Technical Guide to 4,5,7-Trichloroquinoline: Properties, Synthesis, and Reactivity for Advanced Research

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the renowned antimalarial drugs chloroquine and hydroxychloroquine.[1][2] These applications historically rely on the versatile chemistry of precursors like 4,7-dichloroquinoline.[1][3] The lesser-known isomer, this compound, presents a more complex and nuanced chemical profile due to its distinct halogenation pattern. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound, focusing on its fundamental chemical properties, synthetic routes, and the predicted reactivity that makes it a compelling, albeit challenging, building block for novel chemical entities.

This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and providing validated protocols to empower its practical application in the laboratory.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is the first step toward its effective utilization. This section consolidates its key identifiers and physicochemical data.

Identity and Physical Properties

The key identifying and physical characteristics of this compound are summarized below. This data is essential for safe handling, reaction planning, and analytical identification.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 23834-01-7 | [4][5] |

| Molecular Formula | C₉H₄Cl₃N | [4][5] |

| Molecular Weight | 232.49 g/mol | [5] |

| Exact Mass | 230.940932 Da | [4] |

| Appearance | Pale Beige to Brown Solid | [6] |

| Melting Point | 106 - 108 °C | [6] |

| Solubility | Chloroform (Sparingly), Toluene (Slightly, Sonicated) | [6] |

| SMILES | C1=CN=C2C=C(C=C(C2=C1Cl)Cl)Cl | [4] |

| InChIKey | WWFMSYKATMDLJP-UHFFFAOYSA-N | [4] |

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While a comprehensive public database of its spectra is limited, we can predict its characteristic features based on its structure and available data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the low symmetry of the molecule. Four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) are anticipated, corresponding to the protons at positions 2, 3, 6, and 8. The proton at C2 will likely appear as a doublet due to coupling with the C3 proton. The C3 proton will also be a doublet. The protons on the benzene ring (C6 and C8) will likely appear as doublets, assuming negligible long-range coupling.

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms in the quinoline core. The carbons bearing chlorine atoms (C4, C5, C7) will show characteristic shifts, and their precise assignment would require advanced 2D NMR techniques like HMBC and HSQC.

Mass Spectrometry (MS): The electron impact (EI) mass spectrum provides crucial information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent cluster of peaks will be observed due to the isotopic distribution of the three chlorine atoms (³⁵Cl and ³⁷Cl). The primary peaks in this cluster would be at m/z 231 (for ³⁵Cl₃), 233 (for ³⁵Cl₂³⁷Cl), 235 (for ³⁵Cl³⁷Cl₂), and 237 (for ³⁷Cl₃).

-

Key Fragments: Fragmentation may involve the sequential loss of chlorine atoms or HCl, leading to significant fragments at M-35/36 (loss of Cl/HCl) and subsequent fragment ions. PubChem lists major fragments at m/z 233, 231, and 196.[4]

Section 2: Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is not as widely documented as that of its 4,7-dichloro counterpart. However, established quinoline synthesis methodologies, such as the Conrad-Limpach reaction, can be adapted. A known process involves a multi-step sequence starting from 3,5-dichloroaniline.[7]

The causality for selecting 3,5-dichloroaniline as the starting material is clear: it possesses the correct substitution pattern on the aniline ring to yield the desired 5,7-dichloro substitution on the final quinoline product. The third chlorine atom is introduced later in the synthesis.

Synthetic Workflow Diagram

The following diagram outlines the logical flow for a plausible synthesis route.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established methodologies for analogous compounds.[7] CAUTION: This procedure involves hazardous materials and high temperatures. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4-Hydroxy-5,7-dichloroquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3,5-dichloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a high-boiling point solvent such as mineral oil or diphenyl ether.

-

Condensation: Heat the mixture to approximately 140-150 °C. Water will begin to collect in the Dean-Stark trap as the initial condensation to the enamine intermediate occurs.

-

Cyclization: Once water evolution ceases, increase the temperature to 250-270 °C to initiate thermal cyclization. Maintain this temperature for 1-2 hours. The product, 4-hydroxy-5,7-dichloroquinoline, will precipitate from the hot solvent.

-

Expert Insight: The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) reaction. The choice of a very high-boiling, inert solvent is critical for reaction success.

-

-

Isolation: Cool the reaction mixture and filter the solid product. Wash the crude solid with a non-polar solvent like hexanes or toluene to remove the high-boiling solvent. The product can be carried forward or recrystallized if necessary.

Step 2: Chlorination to this compound

-

Reaction Setup: To the crude 4-hydroxy-5,7-dichloroquinoline (1.0 eq) in a round-bottom flask, cautiously add an excess of phosphorus oxychloride (POCl₃, ~5-10 eq). A small amount of a catalyst such as dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Expert Insight: The hydroxyl group at the 4-position is tautomeric with the quinolone carbonyl. POCl₃ is a powerful chlorinating and dehydrating agent that converts this keto/enol group into the more stable chloro-substituted aromatic system.

-

-

Workup: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step that will release HCl gas.

-

Neutralization & Extraction: Once the quench is complete, neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) until it is basic (pH > 8). The crude product will precipitate. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Section 3: Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the differential reactivity of its three chlorine atoms. This selectivity allows for stepwise functionalization, making it a valuable scaffold for building complex molecules. The reactivity is governed by the electronic properties of the quinoline ring system.

Hierarchy of Chlorine Reactivity

The chlorine atoms are susceptible to Nucleophilic Aromatic Substitution (SNAr). Their reactivity order is determined by the stability of the intermediate Meisenheimer complex, which is influenced by the electron-withdrawing nitrogen atom.

Reactivity Order: C4-Cl > C5-Cl ≈ C7-Cl

-

C4-Cl (Most Reactive): The chlorine at the 4-position is the most electrophilic and thus the most reactive towards nucleophiles. The nitrogen atom at position 1 can effectively stabilize the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at C4.

-

C5-Cl and C7-Cl (Less Reactive): These chlorines are on the benzenoid ring and are significantly less activated. Their reactivity is more comparable to that of a standard chlorobenzene derivative. The electron-withdrawing effect of the pyridine ring provides some activation, but it is much weaker than the direct resonance stabilization available for substitution at C4. Differentiating between the C5 and C7 positions would require specific experimental conditions and may be challenging.

Reactivity Logic Diagram

This diagram illustrates the preferred site of nucleophilic attack.

Caption: Predicted regioselectivity of nucleophilic substitution.

Example Derivatization Workflow: Selective Amination

The high reactivity of the C4-Cl allows for selective synthesis of 4-amino-5,7-dichloroquinoline derivatives, which could serve as scaffolds for drug discovery, analogous to the synthesis of chloroquine from 4,7-dichloroquinoline.[1]

-

Dissolve this compound (1.0 eq) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or ethanol.

-

Add the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Heat the reaction mixture at a moderate temperature (e.g., 80-120 °C) and monitor by TLC.

-

Upon completion, perform an aqueous workup and purify the product by column chromatography or recrystallization. This self-validating protocol should yield a single major product resulting from substitution at the C4 position, which can be confirmed by NMR and MS analysis.

Section 4: Applications and Future Outlook

While 4,7-dichloroquinoline is a cornerstone intermediate for antimalarial drugs[2], this compound is primarily noted as an intermediate in the synthesis of the agricultural fungicide Quinoxyfen-d4.[8] However, its potential extends far beyond this single application.

-

Scaffold for Medicinal Chemistry: The ability to selectively functionalize the C4 position while retaining chlorines at C5 and C7 opens avenues for creating novel libraries of compounds. These remaining halogens can serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of highly complex molecular architectures.

-

Probe for Biological Systems: The unique substitution pattern could lead to derivatives with novel biological activities, potentially overcoming resistance mechanisms developed against existing quinoline-based drugs.[9][10]

-

Materials Science: Polychlorinated aromatic compounds can serve as precursors to advanced materials, including polymers and organometallic complexes, where the substitution pattern can tune the electronic and physical properties.

The study of this compound is an emerging field. Its complex reactivity presents a challenge that, once mastered, offers significant opportunities for innovation in drug discovery and materials science.

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Classification: According to the European Chemicals Agency (ECHA), this compound is classified with the following hazards[4]:

-

H301: Toxic if swallowed (Acute Toxicity, Oral, Category 3)

-

H318: Causes serious eye damage (Serious Eye Damage/Eye Irritation, Category 1)

-

H413: May cause long-lasting harmful effects to aquatic life (Hazardous to the aquatic environment, long-term hazard, Category 4)

-

-

Handling:

-

Storage:

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

-

Skin: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation occurs.[11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical aid.[11]

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. Retrieved from [Link]

-

Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1498. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of 4, 5, 7 Trichloroquinoline. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4,7-DICHLOROQUINOLINE. Retrieved from [Link]

-

LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4,7-Dichloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Martinez, R., et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 26(15), 4475. Retrieved from [Link]

-

Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

-

Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Kim, C. H., et al. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 11(4), 387-396. Retrieved from [Link]

-

ResearchGate. (2012). 4,7-Dichloroquinoline. Retrieved from [Link]

-

ResearchGate. (2022). (a) 4,7-Dichloroquinoline design inspired by the natural molecule.... Retrieved from [Link]

-

Steele, M. V., et al. (1989). The thermodynamic properties of 1,2,3,4- and 5,6,7,8-tetrahydroquinolines: Topical report. (Technical Report). OSTI.GOV. Retrieved from [Link]

-

Chemcasts. (n.d.). 7-Chloro-4-hydroxyquinoline Properties vs Temperature. Retrieved from [Link]

-

Rossini, F. D., et al. (1952). Circular of the Bureau of Standards no. 500: selected values of chemical thermodynamic properties. National Bureau of Standards. Retrieved from [Link]

-

OUCI. (n.d.). References. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Retrieved from [Link]

-

Tiekink, E. R. T., & Galdino, F. E. S. (2012). 7-Chloro-4-[(7-chloroquinolin-4-yl)sulfanyl]quinoline dihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1117. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

-

University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1, 2, 3, 4, 5 and 7 (red line) along with the.... Retrieved from [Link]

Sources

- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C9H4Cl3N | CID 615835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 4,5,7-Trichloro Quinoline | 23834-01-7 [amp.chemicalbook.com]

- 7. An Improved Process For The Preparation Of 4, 5, 7 Trichloroquinoline [quickcompany.in]

- 8. 4,5,7-Trichloro Quinoline | 23834-01-7 [chemicalbook.com]

- 9. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Synthesis of 4,5,7-Trichloroquinoline from 3-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Among its halogenated derivatives, 4,5,7-trichloroquinoline serves as a critical intermediate for the synthesis of novel compounds in agrochemical and pharmaceutical research.[2] This guide presents a comprehensive, scientifically-grounded methodology for the synthesis of this compound. The strategic approach begins with the selective chlorination of 3-chloroaniline to form the requisite 3,5-dichloroaniline precursor. This is followed by a robust Gould-Jacobs reaction to construct the core quinoline heterocycle, culminating in a final chlorination step.[3][4][5] Each stage is detailed with mechanistic insights, step-by-step protocols, and critical process parameters essential for achieving high purity and yield.

Introduction and Strategic Overview

The synthesis of substituted quinolines is a well-established yet challenging field of organic chemistry. The Gould-Jacobs reaction, a thermal cyclization process, is a powerful tool for constructing the 4-hydroxyquinoline core from aniline precursors.[4][6] This method offers a reliable pathway to the quinolone skeleton, which can be subsequently functionalized.[6]

The specified transformation of 3-chloroaniline to this compound necessitates a multi-step approach. A direct cyclization of 3-chloroaniline would yield a 5-chloroquinoline derivative. To achieve the desired 5,7-dichloro substitution pattern on the benzene portion of the quinoline ring, a preliminary chlorination of the aniline starting material is the most logical strategy. The final 4-chloro substituent is introduced by converting a 4-hydroxy (or 4-oxo) intermediate.[2]

The overall synthetic strategy is outlined below:

Caption: Overall synthetic workflow from 3-chloroaniline.

Mechanistic Considerations and Reagent Selection

Step 1: Synthesis of 3,5-Dichloroaniline

The initial challenge is the regioselective chlorination of 3-chloroaniline. The amino group is a powerful ortho-, para-director, while the existing chloro group is a deactivating ortho-, para-director. This combination favors electrophilic substitution at positions 2, 4, and 6. To achieve the desired 3,5-dichloroaniline, chlorination must occur at the position meta to the amino group. This is typically achieved under conditions that favor thermodynamic control or by using specific reagents. Sulfuryl chloride (SO₂Cl₂) in an inert solvent is an effective reagent for this transformation.

Step 2 & 3: The Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds in several distinct stages:

-

Condensation: The synthesis begins with the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME). This is a nucleophilic substitution on the electron-deficient alkene of EMME, displacing ethanol.[4][7]

-

Thermal Cyclization: The resulting anilinomethylenemalonate intermediate undergoes a high-temperature, 6-electron electrocyclization.[3][4] This step is typically performed in a high-boiling solvent like diphenyl ether or Dowtherm A, often at temperatures around 250 °C.[8][9]

-

Saponification & Decarboxylation: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then saponified with a base (e.g., NaOH) to hydrolyze the ester to a carboxylic acid.[4][8] Subsequent heating, often in the same high-boiling solvent, leads to decarboxylation to yield the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[2][8]

Step 4: Deoxychlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the 4-hydroxyquinoline (4-quinolone) to the final 4-chloroquinoline is a standard transformation accomplished with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this purpose.[2][10] The mechanism involves the initial formation of a phosphate ester intermediate from the reaction of the quinolone's hydroxyl group with POCl₃.[10][11] This intermediate is a good leaving group, which is subsequently displaced by a chloride ion via nucleophilic attack to yield the 4-chloroquinoline product.[10][12] The reaction is typically run in excess POCl₃, which acts as both the reagent and the solvent.[10]

Detailed Experimental Protocols

Safety Precaution: All steps must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care under anhydrous conditions.[10]

Step 1: Synthesis of 3,5-Dichloroaniline

-

Setup: To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), add 3-chloroaniline (12.75 g, 0.1 mol).

-

Dissolution: Add 100 mL of a suitable inert solvent like dichloromethane. Stir until the aniline is fully dissolved and cool the flask in an ice bath to 0-5 °C.

-

Reagent Addition: Slowly add sulfuryl chloride (8.1 mL, 0.1 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, slowly quench the mixture by pouring it into 200 mL of ice-cold water. Neutralize the aqueous layer carefully with a saturated sodium bicarbonate solution until pH ~8.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 3,5-dichloroaniline can be purified by recrystallization from an ethanol/water mixture or by column chromatography.

Step 2-3: Synthesis of 5,7-Dichloro-4-hydroxyquinoline

-

Condensation: In a 500 mL flask, combine 3,5-dichloroaniline (16.2 g, 0.1 mol) and diethyl ethoxymethylenemalonate (EMME) (22.7 mL, 0.11 mol). Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.[8][9] The resulting warm, viscous product is used directly in the next step.

-

Cyclization: In a separate 1 L flask, heat 250 mL of diphenyl ether to a vigorous boil (~250-260 °C) using a heating mantle.[9] Carefully and slowly pour the crude product from the previous step into the boiling solvent. Continue heating for 1 hour. A precipitate of the cyclized ester will form.

-

Isolation of Ester: Cool the mixture to room temperature. Filter the solid product and wash thoroughly with hexane or petroleum ether to remove the diphenyl ether.[8]

-

Saponification: Transfer the air-dried solid to a flask containing 250 mL of 10% aqueous sodium hydroxide. Reflux the mixture for 1-2 hours until all the solid has dissolved.[8][9]

-

Decarboxylation Precursor: Cool the resulting solution and acidify with concentrated HCl until strongly acidic (pH ~1-2). A precipitate of 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid will form. Collect the solid by filtration and wash with water.

-

Decarboxylation: Suspend the dried acid in 150 mL of diphenyl ether and heat to reflux for 1 hour to effect decarboxylation. The product, 5,7-dichloro-4-hydroxyquinoline, will crystallize upon cooling.[8] Filter the solid, wash with hexane, and dry.

Step 4: Synthesis of this compound

-

Setup: In a 250 mL flask equipped with a reflux condenser and a magnetic stirrer, suspend 5,7-dichloro-4-hydroxyquinoline (10.7 g, 0.05 mol) in phosphorus oxychloride (POCl₃) (50 mL, 0.54 mol).[10]

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.[10] The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.

-

Reagent Removal: After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for corrosive vapors).[10]

-

Workup: Carefully pour the residual reaction mass onto 200 g of crushed ice with vigorous stirring. A solid precipitate will form.

-

Neutralization & Isolation: Slowly neutralize the acidic solution with a cold, saturated sodium bicarbonate solution or dilute ammonium hydroxide. Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and air dry.

-

Purification: The crude this compound can be purified by recrystallization from ethanol or a similar suitable solvent to yield the final product.

Data Summary and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Parameter | Expected Value for this compound |

| Molecular Formula | C₉H₄Cl₃N |

| Molecular Weight | 232.49 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Approx. 105-108 °C |

| ¹H NMR (CDCl₃) | δ ~7.5-8.8 ppm (aromatic protons) |

| ¹³C NMR (CDCl₃) | Signals expected in the aromatic region (120-155 ppm) |

| Mass Spec (EI) | M⁺ peak at m/z 231, with characteristic isotope pattern for 3 Cl atoms |

Note: Predicted NMR shifts are estimates. Actual values should be determined experimentally and compared with literature data if available.

Conclusion

This guide outlines a robust and logical multi-step synthesis for this compound starting from 3-chloroaniline. The pathway leverages a strategic preliminary chlorination followed by the well-established Gould-Jacobs reaction and a final deoxychlorination. By carefully controlling reaction conditions and following the detailed protocols, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and development. Each step is grounded in established chemical principles, providing a self-validating framework for successful synthesis.

References

- Gould–Jacobs reaction - Wikiwand. (n.d.).

- Gould–Jacobs reaction - Wikipedia. (n.d.).

- Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2020, May 15). YouTube.

- Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. (n.d.). Benchchem.

- An Improved Process For The Preparation Of 4, 5, 7 Trichloroquinoline. (n.d.). Quick Company.

- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage.

- Gould-Jacobs Reaction. (n.d.). Merck Index.

- Synthesis of 4,7-Dichloroquinoline. (n.d.). LookChem.

- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.

- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). MDPI.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI.

- 5,7-DICHLORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis. (n.d.). Chemicalbook.

- 4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure.

- A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. (n.d.). Benchchem.

- 4,7-Dichloroquinoline. (2012). ResearchGate.

- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry.

- 4,7-Dichloroquinoline. (n.d.). PubChem.

- POCl3 chlorination of 4-quinazolones. (2011). PubMed.

- The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. (n.d.). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Improved Process For The Preparation Of 4, 5, 7 Trichloroquinoline [quickcompany.in]

- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5,7-Trichloroquinoline (CAS Number: 23834-01-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,5,7-Trichloroquinoline, a significant heterocyclic compound with applications in agrochemical synthesis and as a structural scaffold in medicinal chemistry. This document delves into its chemical and physical properties, detailed synthesis protocols, analytical methodologies for its characterization, and a thorough assessment of its known hazards and toxicological profile.

Chemical Identity and Physicochemical Properties

This compound is a chlorinated derivative of the quinoline heterocyclic system. The strategic placement of chlorine atoms on the quinoline ring imparts specific reactivity and physical characteristics to the molecule.

Nomenclature and Structure

-

Systematic IUPAC Name: this compound

-

CAS Number: 23834-01-7

-

Molecular Formula: C₉H₄Cl₃N

-

Chemical Structure:

Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 232.49 g/mol | [1][2][3] |

| Appearance | Pale beige to brown solid | [1] |

| Melting Point | 106 - 108 °C | [1] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in toluene. | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process, with several reported routes. A common and illustrative pathway begins with 3,5-dichloroaniline. This process involves a series of reactions including Schiff base formation, cyclization, hydrolysis, decarboxylation, and finally, chlorination.

Detailed Experimental Protocol: Synthesis from 3,5-Dichloroaniline

This protocol is a composite of reported methodologies and should be performed by qualified personnel with appropriate safety measures.[3]

Step 1: Preparation of 3,5-dichloroanilino-β-propionitrile

-

In a 1 L four-necked round-bottom flask equipped with a mechanical stirrer, combine 162 g of 3,5-dichloroaniline, 53 g of acrylonitrile, and 10.2 g of cupric acetate monohydrate.[3]

-

Stir the reaction mixture and heat to a temperature between 90-130 °C for 4-16 hours.[3]

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC).

-

Upon completion, work up the reaction mixture to isolate the crude 3,5-dichloroanilino-β-propionitrile.

Subsequent Steps: The subsequent steps involve the cyclization of the propionitrile derivative, followed by hydrolysis to the corresponding carboxylic acid, decarboxylation to yield 4-hydroxy-5,7-dichloroquinoline, and a final chlorination step, often using a reagent like phosphorus oxychloride (POCl₃), to afford the desired this compound.[3] These latter stages can be tedious and require extended reaction times and careful purification.[3]

Applications in Synthesis

This compound is a valuable intermediate, primarily in the agrochemical industry, and serves as a key building block for more complex molecules.

Synthesis of the Fungicide Quinoxyfen

The most prominent application of this compound is as a precursor in the synthesis of Quinoxyfen, a fungicide used to control powdery mildew.[2][4]

Detailed Experimental Protocol: Synthesis of Quinoxyfen This protocol is based on reported industrial synthesis methods.[1][4]

-

To a suitable reaction vessel, add this compound (2.33 g, 0.01 moles), 4-fluorophenol (1.57 g, 0.014 moles), and a catalyst such as 4-dimethylaminopyridine (4-DMAP) (0.18 g, 0.0015 moles) in a solvent like xylene (20 mL).[1]

-

Heat the reaction mixture to reflux (approximately 140°C) and monitor the reaction progress using thin-layer chromatography (TLC).[1]

-

The reaction is typically complete within 16-24 hours.[1]

-

After completion, cool the mixture to room temperature and dilute with additional solvent.

-

The product, Quinoxyfen, can be isolated and purified through crystallization and filtration, often after an acidic workup to form the hydrochloride salt followed by neutralization.[1] A yield of over 90% can be achieved.[1]

Scaffold in Medicinal Chemistry

The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[5] While this compound itself is not typically the final active pharmaceutical ingredient, its structural framework is closely related to that of 4,7-dichloroquinoline, a key intermediate in the synthesis of several antimalarial drugs, including chloroquine and hydroxychloroquine.[5] The reactivity of the chlorine atoms, particularly at the 4-position, allows for the introduction of various side chains to modulate the biological activity of the resulting molecules.[5]

Analytical Methods for Characterization

The purity and identity of this compound are critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard analytical techniques for its characterization.

High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be adapted for the analysis of this compound.

Illustrative HPLC Protocol:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a modifier like formic acid to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 225 nm).

-

Quantification: A calibration curve is generated using standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both chromatographic separation and mass spectral data for definitive identification.

Illustrative GC-MS Protocol:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.5 µm).[6]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]

-

Oven Temperature Program: An initial temperature of around 90°C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 260°C) at a rate of 20°C/min.[6]

-

Injection: Splitless injection of a 1.0 µL sample solution.[6]

-

Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, with a mass scan range appropriate for the molecular weight of the compound (e.g., 30-300 amu).[6]

Hazards, Toxicology, and Safety

This compound is classified as a hazardous substance and requires careful handling. The following information is derived from available safety data sheets and toxicological databases.

Hazard Classification

Based on GHS classifications from multiple sources, this compound presents the following hazards:

| Hazard Statement | GHS Classification | Source(s) |

| H301: Toxic if swallowed | Acute toxicity, oral (Category 3) | [7] |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | [1][7] |

| H318: Causes serious eye damage | Serious eye damage/eye irritation (Category 1) | [7] |

| H335: May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation | [1] |

| H413: May cause long lasting harmful effects to aquatic life | Hazardous to the aquatic environment, long-term hazard (Category 4) | [7] |

Toxicological Data

Specific toxicological data such as LD50 values for this compound are not widely published in the readily available literature. For its close analog, 4,7-dichloroquinoline, the subcutaneous LDLo (lowest published lethal dose) in mice is reported as 80 mg/kg.[8] Given the "Toxic if swallowed" classification for this compound, its oral LD50 is expected to be in the range of 50 to 300 mg/kg body weight.

Safety and Handling

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[9]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts or aerosols are generated.[9]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Avoid breathing dust, fumes, or vapors.[9]

-

Avoid contact with skin and eyes.[9]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[8][9]

-

If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[8][9]

-

If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8][9]

Environmental Precautions

Due to its potential for long-lasting harmful effects on aquatic life, release into the environment should be avoided.[7] Dispose of waste material in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[9]

Conclusion

This compound (CAS No. 23834-01-7) is a key chemical intermediate with significant utility in the synthesis of the fungicide Quinoxyfen. Its quinoline scaffold also positions it as a compound of interest in the broader field of medicinal chemistry, sharing structural similarities with precursors to important antimalarial drugs. While its synthesis is well-established, the compound presents notable hazards, including acute oral toxicity, and severe skin and eye irritation, necessitating stringent safety protocols during handling and use. A comprehensive understanding of its properties, synthesis, and hazards is essential for researchers and professionals working with this versatile chemical.

References

-

Quick Company. (n.d.). An Improved Process For The Preparation Of 4, 5, 7 Trichloroquinoline. Retrieved January 8, 2026, from [Link]

-

MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved January 8, 2026, from [Link]

-

IOPscience. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Retrieved January 8, 2026, from [Link]

Sources

- 1. EP0569021A1 - Process for the preparation of 4-phenoxyquinoline compounds - Google Patents [patents.google.com]

- 2. Improved synthetic route to quinoxyfen photometabolite 2-chloro-10-fluorochromeno[2,3,4-de]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Improved Process For The Preparation Of 4, 5, 7 Trichloroquinoline [quickcompany.in]

- 4. QUINOXYFEN synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. madison-proceedings.com [madison-proceedings.com]

- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 8. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Chloro-Substituted Quinolines: Analysis of 4,5,7-Trichloroquinoline

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. The quinoline scaffold, a privileged structure in medicinal chemistry, is the backbone of numerous therapeutic agents. Its substituted analogues, such as 4,5,7-trichloroquinoline, represent important building blocks in the synthesis of novel bioactive molecules. A comprehensive understanding of their spectroscopic properties is paramount for identity confirmation, purity assessment, and the rational design of new chemical entities.

This guide provides an in-depth technical overview of the spectroscopic characterization of this compound. Due to the limited availability of public experimental data for this specific molecule, this document will leverage detailed spectral analysis of the closely related and well-documented compound, 4,7-dichloroquinoline , as a foundational example. This comparative approach will not only illuminate the characteristic spectral features of chloro-substituted quinolines but also enable a predictive analysis of the spectroscopic data for this compound. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presenting both experimental protocols and detailed data interpretation.

Molecular Structure

The structural framework of quinoline and its chlorinated derivatives is fundamental to understanding their spectroscopic signatures.

Caption: Molecular structures of Quinoline, 4,7-Dichloroquinoline, and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for the acquisition of NMR spectra for chloro-substituted quinolines is outlined below. This protocol is designed to ensure high-quality, reproducible data.

Caption: Standardized workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

¹H NMR Data for 4,7-Dichloroquinoline

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.78 | d | 4.8 | H-2 |

| 8.15 | d | 9.2 | H-5 |

| 8.11 | d | 2.4 | H-8 |

| 7.59 | dd | 9.2, 2.4 | H-6 |

| 7.48 | d | 4.8 | H-3 |

Data sourced from Kulkarni et al. (2012) and presented on ResearchGate.[1]

Interpretation and Expertise:

-

The downfield chemical shifts of all protons are characteristic of an aromatic system.

-

The protons on the pyridine ring (H-2 and H-3) exhibit a doublet splitting pattern due to coupling with each other. The magnitude of the coupling constant (~4.8 Hz) is typical for ortho-coupling in a pyridine ring.

-

The protons on the benzene ring (H-5, H-6, and H-8) show a more complex pattern. H-5 appears as a doublet due to coupling with H-6. H-8 appears as a doublet due to coupling with H-6, though this coupling is smaller (meta-coupling). H-6 is a doublet of doublets due to coupling with both H-5 and H-8.

Predicted ¹H NMR Spectrum of this compound:

The addition of a chlorine atom at the 5-position will significantly alter the spectrum:

-

The signal for H-5 will be absent.

-

The signal for H-6 will be simplified to a doublet, as it will only be coupled to H-8. The chemical shift of H-6 is expected to be further downfield due to the anisotropic effect of the new chlorine atom.

-

The signal for H-8 will remain a doublet, coupled to H-6. Its chemical shift may also be slightly affected.

-

The signals for H-2 and H-3 should remain largely unchanged, as the new chlorine atom is distant.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

¹³C NMR Data for 4,7-Dichloroquinoline

| Chemical Shift (δ, ppm) | Assignment |

| 152.3 | C-4 |

| 151.9 | C-2 |

| 149.2 | C-8a |

| 136.1 | C-7 |

| 128.9 | C-5 |

| 127.8 | C-6 |

| 125.6 | C-4a |

| 123.1 | C-8 |

| 119.5 | C-3 |

Note: Specific peak assignments can vary slightly between sources and require 2D NMR for definitive confirmation. Data is a representative compilation from available sources.

Interpretation and Expertise:

-

The spectrum shows nine distinct carbon signals, as expected.

-

The carbons directly attached to the electronegative chlorine atoms (C-4 and C-7) and the nitrogen atom (C-2 and C-8a) are shifted significantly downfield.

-

DEPT-135 experiments would confirm the presence of five CH carbons and four quaternary carbons.

Predicted ¹³C NMR Spectrum of this compound:

-

A third carbon signal in the downfield region corresponding to a carbon-chlorine bond (C-5) would be expected.

-

The chemical shifts of the neighboring carbons (C-4, C-6, and C-4a) will be influenced by the new chlorine substituent. The effect on C-6 will be the most pronounced.

-

The signals for the carbons in the pyridine ring (C-2, C-3) should be less affected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

A general protocol for obtaining the mass spectrum of a chloro-substituted quinoline is as follows.

Caption: General workflow for Mass Spectrometry analysis.

Mass Spectrum of 4,7-Dichloroquinoline

Key Spectral Features:

| m/z | Relative Intensity | Interpretation |

| 197/199/201 | High | Molecular ion peak ([M]⁺˙) showing the characteristic isotopic pattern for two chlorine atoms. |

| 162/164 | Moderate | Loss of a chlorine atom ([M-Cl]⁺). |

| 127 | Moderate | Loss of two chlorine atoms ([M-2Cl]⁺) or HCl from the [M-Cl]⁺ fragment. |

Data is consistent with the NIST WebBook entry for 4,7-dichloroquinoline.[2]

Interpretation and Expertise:

-

Isotopic Pattern: The most telling feature of the mass spectrum of a chlorinated compound is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule with two chlorine atoms, the molecular ion will appear as a cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1. This is clearly observed for 4,7-dichloroquinoline at m/z 197, 199, and 201.

-

Fragmentation: The primary fragmentation pathway for aromatic halides is the loss of the halogen atom.[3] The peak at m/z 162/164 corresponds to the loss of a chlorine radical from the molecular ion.

Predicted Mass Spectrum of this compound

-

Molecular Weight: The molecular formula for this compound is C₉H₄Cl₃N. The nominal molecular weight is 231 g/mol .

-

Isotopic Pattern: The molecular ion peak would exhibit a characteristic pattern for three chlorine atoms (M, M+2, M+4, M+6) with approximate relative intensities of 27:27:9:1. The most abundant peaks in this cluster would be at m/z 231 and 233.

-

Fragmentation: The initial fragmentation would likely involve the loss of a chlorine atom to give a fragment ion cluster around m/z 196/198/200. Subsequent loss of another chlorine atom or HCl would lead to further fragments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

Sources

A Comprehensive Technical Guide to the Crystal Structure Analysis of 4,5,7-Trichloroquinoline

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The introduction of halogen atoms, particularly chlorine, can significantly modulate a molecule's physicochemical properties and biological activity.[3] This guide provides an in-depth, procedural walkthrough for the comprehensive structural elucidation of 4,5,7-trichloroquinoline, a key intermediate in the synthesis of agrochemical and pharmaceutical compounds.[4][5] While a definitive, publicly archived crystal structure for this specific molecule is not available as of this writing, this document serves as an authoritative technical protocol for its determination and analysis. We will detail the entire workflow, from synthesis and single-crystal growth to advanced X-ray diffraction analysis and computational corroboration, using data from closely related analogs like 4,7-dichloroquinoline for illustrative purposes.[6] This guide is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to understand structure-property relationships in heterocyclic compounds.

The Strategic Importance of Structural Elucidation for Chloroquinolines

Quinoline derivatives are fundamental building blocks in drug discovery, with applications ranging from antimalarial to anticancer agents.[2][7][8] The precise three-dimensional arrangement of atoms within a crystal lattice dictates a molecule's physical properties (e.g., solubility, stability, melting point) and its ability to interact with biological targets. For drug development professionals, this information is paramount for rational drug design, polymorphism screening, and intellectual property protection.

This compound (Figure 1) presents a unique case study. The positions of the three chlorine atoms are expected to create a distinct electronic and steric profile, influencing its reactivity and, critically, the intermolecular interactions that govern its crystal packing. A thorough crystal structure analysis provides definitive answers to:

-

Molecular Conformation: The planarity of the fused ring system and the precise bond lengths and angles.

-

Supramolecular Assembly: The non-covalent interactions (e.g., halogen bonds, π-π stacking) that dictate how molecules arrange themselves in the solid state.

-

Structure-Property Relationships: How the observed crystal packing might influence bulk properties and bioavailability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₄Cl₃N | [9][10] |

| Molecular Weight | 232.49 g/mol | [9][10] |

| CAS Number | 23834-01-7 | [4][9] |

| IUPAC Name | This compound | [9] |

| SMILES | C1=CN=C2C=C(C=C(C2=C1Cl)Cl)Cl | [9] |

Experimental Workflow: From Synthesis to High-Quality Single Crystals

The foundation of any crystallographic analysis is a high-quality single crystal. The journey begins with the chemical synthesis of the target compound, followed by a meticulous crystallization process.

Synthesis of this compound

A robust and scalable synthesis is crucial for obtaining pure material for crystallization. One established industrial approach involves a multi-step process starting from 3,5-dichloroaniline.[5]

Rationale: This pathway is selected for its efficiency and control over the regiochemistry of the final product, ensuring the correct placement of the chlorine substituents on the quinoline core. Purity is paramount, as impurities can inhibit crystal growth or become incorporated into the lattice, compromising the quality of the diffraction data.

Protocol 1: Synthesis of this compound

-

Step 1: Michael Addition: React 3,5-dichloroaniline with acrylonitrile in the presence of a cupric salt catalyst. This reaction typically occurs at elevated temperatures (90-130 °C) to yield 3-(3,5-dichloroanilino)propionitrile.[5]

-

Step 2: Cyclization & Chlorination: The resulting propionitrile derivative is then treated with a Vilsmeier-Haack type reagent (e.g., phosphorus oxychloride and dimethylformamide) or a similar cyclizing/chlorinating agent. This step facilitates the formation of the pyridine ring and the installation of the chlorine atom at the 4-position.

-

Step 3: Purification: The crude product is purified using column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound. Product identity and purity should be confirmed by NMR, mass spectrometry, and elemental analysis.[11]

Single-Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage slow, ordered molecular assembly from a supersaturated solution.

Causality: Rapid precipitation leads to polycrystalline or amorphous solids, which are unsuitable for single-crystal X-ray diffraction. Slow evaporation allows molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered lattice. The choice of solvent is critical; it must provide adequate solubility at a higher temperature and allow the compound to become supersaturated as the solvent evaporates or the temperature is slowly reduced.

Protocol 2: Crystallization by Slow Evaporation

-

Solvent Screening: Dissolve small amounts of purified this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, chloroform) to find a system where it is sparingly soluble at room temperature.[12]

-

Preparation of Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent, gently warming if necessary to ensure complete dissolution.

-

Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once suitable crystals (typically 0.1-0.5 mm in size) have formed, carefully harvest them using a spatula or loop.[13]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13]

Workflow for Crystallographic Analysis

Caption: Generalized workflow for synthesis and X-ray crystallographic analysis.

Protocol 3: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled to a low temperature (e.g., 100-123 K) in a stream of cold nitrogen gas.[6]

-

Rationale: Low-temperature data collection minimizes atomic thermal vibrations, leading to higher resolution data and a more precise structural model.

-

-

Data Collection: The crystal is placed on a diffractometer (e.g., an Oxford Diffraction or Rigaku instrument) equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).[6][12] A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected images are processed to integrate the reflection intensities, perform corrections (e.g., for absorption), and determine the unit cell parameters and space group.[6]

-

Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, direct methods are highly effective. This is typically performed with software like SHELXS.[6]

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).[6] In this iterative process, atomic positions, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically idealized positions.[6]

-

Validation: The final structural model is validated using software tools like PLATON and checkCIF to ensure its geometric and crystallographic sensibility. The final data is prepared for deposition in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).[14][15][16]

Table 2: Representative Crystallographic Data (Hypothetical for this compound, Modeled on 4,7-Dichloroquinoline)

| Parameter | Example Value | Rationale / Explanation |

| Formula | C₉H₄Cl₃N | Based on the molecular structure. |

| Mᵣ | 232.49 | Calculated molecular weight. |

| Crystal system | Monoclinic | A common crystal system for such molecules.[6] |

| Space group | P2₁/n | A common centrosymmetric space group. |

| a, b, c (Å) | e.g., 18.1, 3.8, 23.5 | Unit cell dimensions define the repeating box.[6] |

| β (°) | e.g., 96.5 | The angle for a monoclinic cell.[6] |

| V (ų) | ~1650 | Volume of the unit cell.[6] |

| Z | 8 | Number of molecules in the unit cell.[6] |

| T (K) | 123 | Low temperature for data collection.[6] |

| Radiation | Mo Kα (λ = 0.71073 Å) | Common X-ray source for small molecules. |

| Final R₁ [I > 2σ(I)] | < 0.05 | A key indicator of model quality. |

| wR₂(all data) | < 0.15 | A weighted R-factor for all data. |

| S (Goodness-of-fit) | ~1.0 | Should be close to 1 for a good model.[6] |

Analysis and Interpretation of the Crystal Structure

With a refined model, the focus shifts to chemical interpretation.

Molecular Geometry

The analysis begins with the molecule itself. For this compound, one would expect the fused quinoline ring system to be essentially planar.[6][17] Small deviations from planarity might be observed and can be quantified by calculating the root-mean-square deviation (r.m.s.d.) of the ring atoms from a least-squares plane. Bond lengths and angles would be compared to established values for similar chemical fragments to identify any unusual strain or electronic effects caused by the trichlorination pattern.

Supramolecular Interactions and Crystal Packing

The true insight from a crystal structure comes from understanding how molecules interact with their neighbors. For this compound, several key non-covalent interactions would be anticipated.

Caption: Potential intermolecular interactions in the crystal lattice.

-

Hydrogen Bonds: While lacking classical hydrogen bond donors, weak C–H···N and C–H···Cl interactions are expected to play a significant role in the crystal packing.[18] These interactions, though weak, are numerous and collectively provide significant stabilization.

-

Halogen Bonds: Interactions between the chlorine atoms of one molecule and electron-rich regions of another (like the nitrogen atom or another chlorine atom) could be present.

-

π-π Stacking: The planar aromatic rings may stack upon one another, often in an offset fashion, to maximize attractive electrostatic interactions.

Hirshfeld Surface Analysis: This computational tool is invaluable for visualizing and quantifying intermolecular contacts.[2][14] By mapping properties like d_norm (a normalized contact distance) onto the molecular surface, one can quickly identify the regions of the molecule most involved in intermolecular interactions and the relative contribution of different contact types (e.g., H···H, H···Cl, C···H).[2][19]

References

- Vertex AI Search. (2025, October 9). The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis.

-

Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1498. Retrieved from [Link]

-

Bano, H., Shafi, S., Siddiqui, H., Choudhary, M. I., & Yousuf, S. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry, 8(4), 422-429. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Özdemir, N., et al. (2023). Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Molecular Physics. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Smajlović, A., et al. (2025, August 7). Structural and computational study of quinoline-based chalcogensemicarbazones. ResearchGate. Retrieved from [Link]

-

Pápai, R., et al. (2026, January 6). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega. Retrieved from [Link]

-

Al-Warhi, T., et al. (2023, April 18). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate. MDPI. Retrieved from [Link]

-

Quick Company. (2016). An Improved Process For The Preparation Of 4, 5, 7 Trichloroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4,7-Dichloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. ResearchGate. Retrieved from [Link]

-

Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. Retrieved from [Link]

-

Titi, A., et al. (2022). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1085–1093. Retrieved from [Link]

-

Flores-Alamo, M., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1386. Retrieved from [Link]

-

Akintemi, O. E., & Ibidapo, T. O. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. ResearchGate. Retrieved from [Link]

-

Kumar, A., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Journal of Biomolecular Structure & Dynamics, 41(19), 9789–9803. Retrieved from [Link]

-

Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

-

Desai, K. R., & Mistry, B. D. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry, 17(3). Retrieved from [Link]

-

Tan, G. H., et al. (2012). 7-Chloro-4-[(7-chloroquinolin-4-yl)sulfanyl]quinoline dihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1117. Retrieved from [Link]

-

Al-Zoubi, W., Al-Jaber, H., & Al-Masri, M. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 27(15), 4709. Retrieved from [Link]

-

Yoshino, J., et al. (2023). CCDC 2016702: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

-

Ienaşcu, I. M. C., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1131. Retrieved from [Link]

-

Mary, Y. S., et al. (2023). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. ResearchGate. Retrieved from [Link]

-

Kim, J. H., et al. (2018). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. ResearchGate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,5,7-Trichloro Quinoline | 23834-01-7 [chemicalbook.com]

- 5. An Improved Process For The Preparation Of 4, 5, 7 Trichloroquinoline [quickcompany.in]

- 6. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | C9H4Cl3N | CID 615835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives | European Journal of Chemistry [eurjchem.com]

- 19. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reaction Mechanisms of Quinoline Synthesis

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Its prevalence in natural alkaloids and synthetic pharmaceuticals underscores the critical importance of understanding the chemical reactions that enable its synthesis.[1] This technical guide provides an in-depth exploration of the core reaction mechanisms governing the most significant named reactions in quinoline synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of steps to elucidate the underlying principles and causal relationships that dictate the course of these complex transformations. By synthesizing technical accuracy with field-proven insights, this guide aims to empower chemists to not only replicate these syntheses but to innovate upon them.

Introduction: The Enduring Significance of the Quinoline Nucleus

First isolated from coal tar in 1834, quinoline and its derivatives have since been identified in numerous natural products and have become a privileged scaffold in synthetic medicinal chemistry.[1] The rigid, planar, and aromatic nature of the quinoline ring system, coupled with its ability to engage in various intermolecular interactions, makes it an ideal framework for designing molecules with specific biological activities. Compounds containing the quinoline moiety exhibit a broad spectrum of therapeutic properties, including antimalarial, antibacterial, antiviral, anticancer, and anti-inflammatory activities.[2]

The enduring relevance of quinolines necessitates a deep and nuanced understanding of their synthesis. Over the past century and a half, a diverse portfolio of synthetic methods has been developed, each with its own unique mechanistic pathway, advantages, and limitations.[1][3] This guide will dissect the mechanisms of several classical and widely employed quinoline syntheses:

-

The Skraup Synthesis

-

The Doebner-von Miller Reaction

-

The Combes Synthesis

-

The Conrad-Limpach-Knorr Synthesis

-

The Friedländer Synthesis

For each of these seminal reactions, we will explore the intricate dance of electrons and atoms, the influence of catalysts and reaction conditions, and the logical underpinnings of the synthetic strategies.

The Skraup Synthesis: A Classic Route Forged in Strong Acid

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a robust method for preparing quinolines from an aromatic amine, glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent.[1][4][5][6] While effective, this reaction is notoriously exothermic and requires careful control.[5]

Core Mechanistic Pathway

The mechanism of the Skraup synthesis is a multi-step sequence involving dehydration, conjugate addition, cyclization, and oxidation.[5][7]

Step 1: Dehydration of Glycerol to Acrolein. The reaction is initiated by the strong acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][4][7][8] This step is crucial as it generates the three-carbon unit that will ultimately form part of the pyridine ring of the quinoline.

Step 2: Michael Addition. The aromatic amine, acting as a nucleophile, undergoes a 1,4-conjugate addition (Michael addition) to the acrolein.[5][9]

Step 3: Cyclization and Dehydration. The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the protonated carbonyl group, leading to the formation of a 1,2-dihydroquinoline intermediate after dehydration.[4][7]

Step 4: Oxidation. The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline.[4][7] Nitrobenzene is a common oxidizing agent and can also serve as a solvent.[4][5]

Mechanistic Diagram

Caption: Reaction mechanism of the Skraup synthesis.

Experimental Protocol: Synthesis of Quinoline

This protocol is adapted from established literature procedures and should be performed with appropriate safety precautions in a well-ventilated fume hood.[5]

Materials:

-

Aniline

-

Glycerol

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Ferrous sulfate (as a moderator)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of aniline and ferrous sulfate.

-

Slowly add glycerol to the mixture with constant stirring.

-

Add nitrobenzene to the reaction mixture.

-

Heat the mixture gently. The reaction is exothermic and may require cooling to maintain control.

-

After the initial vigorous reaction subsides, continue heating to complete the reaction.

-

Cool the reaction mixture and dilute with water.

-

Neutralize the excess acid with a suitable base (e.g., sodium hydroxide solution).

-

Isolate the crude quinoline via steam distillation.

-

Purify the collected quinoline by fractional distillation.

The Doebner-von Miller Reaction: A Versatile Modification